Cas no 1608-42-0 (benzene diazonium-2-carboxylate)

1608-42-0 structure
Product name:benzene diazonium-2-carboxylate
benzene diazonium-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- benzene diazonium-2-carboxylate
- 2-benzenediazonium carboxylate; Benzenediazonium o-carboxylate; benzenediazonium 2-carboxylate; benzenediazonium-2-carboxylate; benzenedizolium-2-carboxylate; benzenediazonium carboxylate
- Benzenediazonium, 2-carboxy-, inner salt
- ortho-azobenzoate
- 1-benzenediazonium-2-carboxylate
- SCHEMBL1882918
- 2-carboxybenzenediazonium, inner salt
- o-azobenzoate
- 2-diazoniobenzoate
- CHEBI:64432
- DTXSID801275113
- o-carboxybenzenediazonium, inner salt
- 1608-42-0
- o-diazoniobenzoate
- benzendiazonium-2-carboxylate
- o-benzenediazonium carboxylate
- phenyldiazonium-2-carboxylate
- Q27133277
-
- Inchi: InChI=1S/C7H4N2O2/c8-9-6-4-2-1-3-5(6)7(10)11/h1-4H
- InChI Key: FKZBDLSCPJIJRH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 148.02700
- Monoisotopic Mass: 148.027277375g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 68.3Ų
Experimental Properties
- PSA: 68.28000
- LogP: 0.53468
benzene diazonium-2-carboxylate Related Literature
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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